molecular formula C7H15ClN4O B13465015 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride

3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride

Cat. No.: B13465015
M. Wt: 206.67 g/mol
InChI Key: RVCFNCBQZUBCHZ-UHFFFAOYSA-N
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Description

3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Methoxymethylation: The triazole ring is then methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Amination: The resulting compound undergoes an amination reaction with 3-bromopropan-1-amine to introduce the propan-1-amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride is unique due to its specific triazole ring structure and the presence of both methoxymethyl and propan-1-amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H15ClN4O

Molecular Weight

206.67 g/mol

IUPAC Name

3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C7H14N4O.ClH/c1-12-5-7-9-6(10-11-7)3-2-4-8;/h2-5,8H2,1H3,(H,9,10,11);1H

InChI Key

RVCFNCBQZUBCHZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)CCCN.Cl

Origin of Product

United States

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